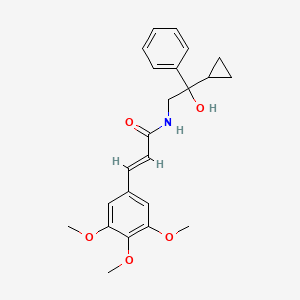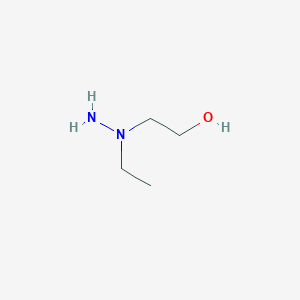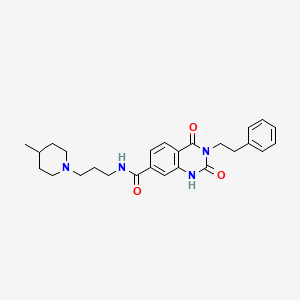
N-(3-(4-methylpiperidin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to the class of piperidine derivatives. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Molecular Structure Analysis
The compound contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
Piperidine derivatives, including SMR000130331, play a crucial role in drug design. Researchers explore their pharmacological properties, such as binding affinity to specific receptors, metabolic stability, and toxicity. SMR000130331 may serve as a lead compound for developing novel drugs targeting various diseases, including cancer, neurological disorders, and infectious diseases .
Antimicrobial Activity
SMR000130331’s chemical structure suggests potential antimicrobial properties. Researchers investigate its effectiveness against bacteria, fungi, and viruses. By understanding its mode of action and interactions with microbial targets, we can develop more effective antimicrobial agents .
Anti-Tubercular Agents
Given the global health challenge posed by tuberculosis (TB), compounds like SMR000130331 are evaluated for their anti-TB activity. Researchers design and synthesize derivatives to enhance efficacy and reduce resistance. SMR000130331 may contribute to the development of new anti-TB drugs .
Natural Technological (NaTech) Resilience
SMRs, including SMR000130331, are part of the growing interest in nuclear power. Their small size, modularity, and inherent safety features make them resilient to external hazards. In integrated energy systems (IESs), SMRs enhance availability, recoverability, and promptness during disruptions, contributing to power supply resilience .
Resilience in Power Supply
SMRs can withstand natural disruptions better than conventional nuclear power plants. Their design features, such as shutdown avoidance, robust load-following, and independent self-cranking start, enhance power grid resilience. SMR000130331’s role in this context is significant .
Functionalization and Synthetic Chemistry
Beyond its pharmacological applications, SMR000130331 serves as a substrate for synthetic chemistry. Researchers explore its reactivity in various reactions, such as hydrogenation, cyclization, and multicomponent processes. Understanding its behavior aids in designing efficient synthetic routes .
Direcciones Futuras
The future directions in the research of piperidine derivatives involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry due to the significant role of piperidine derivatives in the pharmaceutical industry .
Mecanismo De Acción
Mode of Action
These interactions could involve binding to receptors, inhibiting enzymes, or modulating signal transduction pathways .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it is challenging to summarize the affected biochemical pathways and their downstream effects. Given the structural features of smr000130331, it is plausible that it may interact with pathways involving indole derivatives, piperidine derivatives, or benzimidazole molecules, all of which have diverse biological activities .
Action Environment
The action, efficacy, and stability of SMR000130331 could be influenced by various environmental factors. These factors could include the physiological environment (e.g., pH, temperature), the presence of other molecules, and the specific cellular context. Understanding these influences is crucial for predicting the compound’s behavior in a biological system .
Propiedades
IUPAC Name |
N-[3-(4-methylpiperidin-1-yl)propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3/c1-19-10-15-29(16-11-19)14-5-13-27-24(31)21-8-9-22-23(18-21)28-26(33)30(25(22)32)17-12-20-6-3-2-4-7-20/h2-4,6-9,18-19H,5,10-17H2,1H3,(H,27,31)(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHSRDALTIENSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-methylpiperidin-1-yl)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

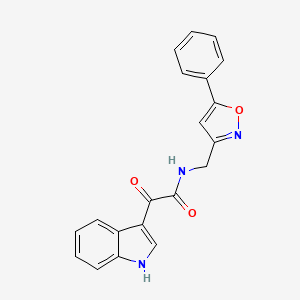
![3-[(2,6-Dichlorophenyl)methylsulfanyl]-5-(trifluoromethyl)-1,2,4-triazol-4-amine](/img/structure/B2444826.png)
![2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2444828.png)
![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-methylbenzenecarboxylate](/img/structure/B2444831.png)

![2-[(2-Fluorophenyl)methoxy]pyrazine](/img/structure/B2444833.png)

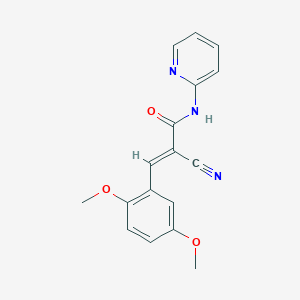
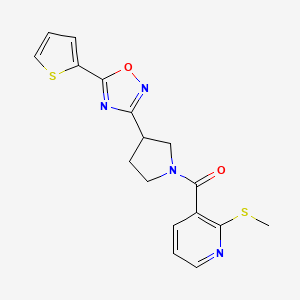
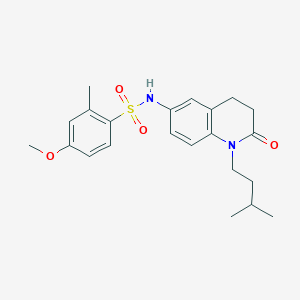
![cis-1-[(tert-Butoxy)carbonyl]-2-methylpyrrolidine-3-carbo xylic acid](/img/structure/B2444838.png)
![1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone oxime](/img/structure/B2444839.png)
